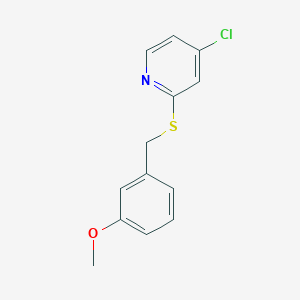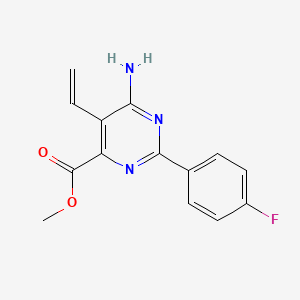
9-(3-Nitrobenzyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Nitrobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a 3-nitrobenzyl group at the 9-position and an amine group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Nitrobenzyl)-9H-purin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Benzylation: The 3-nitrobenzyl group is introduced via a benzylation reaction, which involves the reaction of the purine derivative with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in 9-(3-Nitrobenzyl)-9H-purin-6-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: 9-(3-Aminobenzyl)-9H-purin-6-amine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(3-Nitrobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 9-(3-Nitrobenzyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. The nitrobenzyl group can undergo reduction to form reactive intermediates that can inhibit enzyme activity, leading to disruption of DNA replication and repair pathways. This makes it a potential candidate for anticancer and antiviral therapies.
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-9H-purin-6-amine: Lacks the nitro group, making it less reactive in certain biological contexts.
9-(2-Nitrobenzyl)-9H-purin-6-amine: Similar structure but with the nitro group at the 2-position, which can affect its reactivity and biological activity.
9-(4-Nitrobenzyl)-9H-purin-6-amine: Nitro group at the 4-position, leading to different electronic and steric effects.
Uniqueness
9-(3-Nitrobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The 3-nitrobenzyl group provides a balance between electronic effects and steric hindrance, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
7008-55-1 |
|---|---|
Fórmula molecular |
C12H10N6O2 |
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
9-[(3-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
Clave InChI |
DGWWKORZCBVXKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





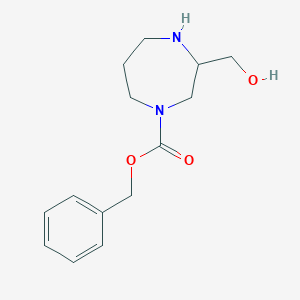
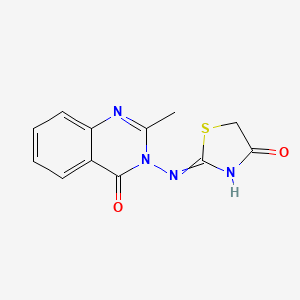
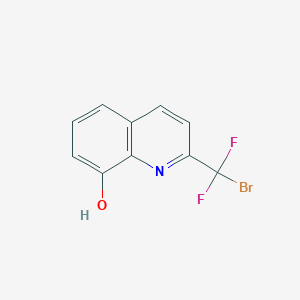
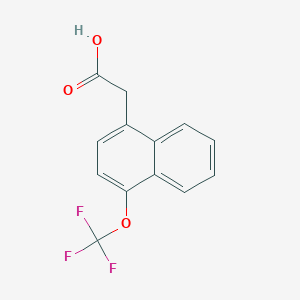

![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)


